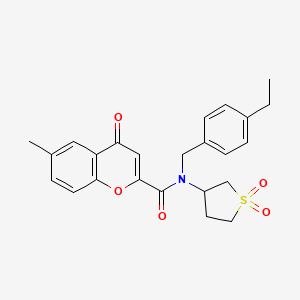
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Core: This can be achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Thiolane Ring: The thiolane ring can be introduced via a cyclization reaction involving a suitable dithiol compound.
Amide Bond Formation: The final step involves the coupling of the chromene-thiolane intermediate with an appropriate amine derivative to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in material science and catalysis.
Mécanisme D'action
The mechanism by which N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHYLPHENYL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ISOPROPYLPHENYL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE
Uniqueness
The unique structural features of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE, such as the specific substitution pattern on the aromatic ring and the presence of the thiolane ring, contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H25NO5S |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H25NO5S/c1-3-17-5-7-18(8-6-17)14-25(19-10-11-31(28,29)15-19)24(27)23-13-21(26)20-12-16(2)4-9-22(20)30-23/h4-9,12-13,19H,3,10-11,14-15H2,1-2H3 |
Clé InChI |
BDZDJXYTABGJOS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B14992678.png)
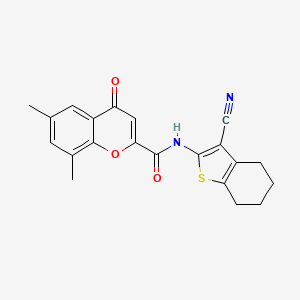

![3-ethyl-6-(4-methoxyphenyl)-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992693.png)
![2-(6-methyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14992697.png)
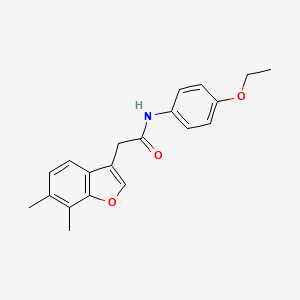
![N-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B14992704.png)
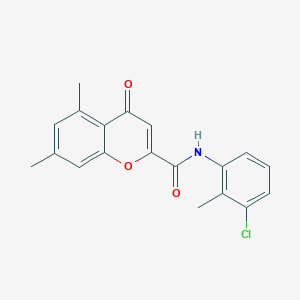
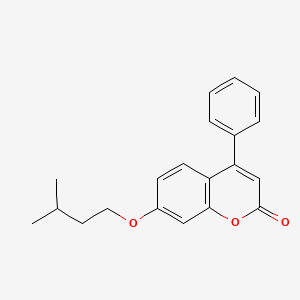
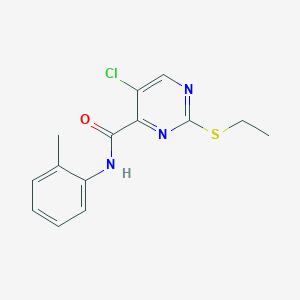
![N-(2-chlorophenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992719.png)
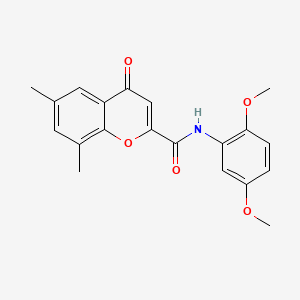
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B14992730.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14992742.png)
